molecular formula C7H10N2O B13125750 4-((Methylamino)methyl)pyridin-3-ol

4-((Methylamino)methyl)pyridin-3-ol

Cat. No.: B13125750
M. Wt: 138.17 g/mol
InChI Key: GADPWPKGRVACJO-UHFFFAOYSA-N
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Description

4-((Methylamino)methyl)pyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a methylaminomethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylamino)methyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloromethylpyridine with methylamine, followed by hydrolysis to introduce the hydroxyl group at the 3-position. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((Methylamino)methyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the methylaminomethyl group.

    Substitution: The methylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents such as sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-one derivatives, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

4-((Methylamino)methyl)pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-((Methylamino)methyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the methylaminomethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: A simpler analog with a methyl group at the 4-position instead of the methylaminomethyl group.

    4-Hydroxypyridine: Contains a hydroxyl group at the 4-position, lacking the methylaminomethyl substitution.

    4-Aminomethylpyridine: Features an aminomethyl group at the 4-position, similar to the methylaminomethyl group but without the methyl substitution.

Uniqueness

4-((Methylamino)methyl)pyridin-3-ol is unique due to the presence of both the hydroxyl group and the methylaminomethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-(methylaminomethyl)pyridin-3-ol

InChI

InChI=1S/C7H10N2O/c1-8-4-6-2-3-9-5-7(6)10/h2-3,5,8,10H,4H2,1H3

InChI Key

GADPWPKGRVACJO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=NC=C1)O

Origin of Product

United States

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